3-Tert-butylpyrrolidine
Overview
Description
3-Tert-butylpyrrolidine is a chemical compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, featuring a tert-butyl group attached to the third carbon of the pyrrolidine ring. This compound is known for its unique structural properties and is widely used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-tert-butyl-1-aminobutane under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tert-butyl group.
Scientific Research Applications
3-Tert-butylpyrrolidine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-tert-butylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the tert-butyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
2-Tert-butylpyrrolidine: A structural isomer with the tert-butyl group attached to the second carbon.
Uniqueness: 3-Tert-butylpyrrolidine is unique due to the presence of the tert-butyl group at the third carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interaction with molecular targets, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-tert-butylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVHALAYUBESJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634970 | |
Record name | 3-tert-Butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381665-66-3 | |
Record name | 3-tert-Butylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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